1-(Aminomethyl)isoquinolin-5-ol
Description
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-(aminomethyl)isoquinolin-5-ol |
InChI |
InChI=1S/C10H10N2O/c11-6-9-7-2-1-3-10(13)8(7)4-5-12-9/h1-5,13H,6,11H2 |
InChI Key |
WMNDMLYWOMZUOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2CN)C(=C1)O |
Origin of Product |
United States |
Preparation Methods
Two-Step Synthesis of 1-Aminoisoquinoline
According to a patented method (CN1431199A), 1-aminoisoquinoline is synthesized from isoquinoline via:
Step 1: Nucleophilic substitution at C-1
Isoquinoline reacts with nitroso anions (NO2-) provided by potassium nitrite (KNO2) in the presence of dimethyl sulfoxide and acetic anhydride, forming 1-nitroisoquinoline. The reaction proceeds under mild conditions with yields up to 72-80% when hexamethylphosphoric triamine is used as a cosolvent.Step 2: Catalytic hydrogenation
The 1-nitroisoquinoline is reduced to 1-aminoisoquinoline using catalytic hydrogenation with Raney nickel catalyst under hydrogen pressure (2 MPa) at 55°C. The yield of this step can reach 85%, with the product purified by recrystallization.
| Step | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1. Formation of 1-nitroisoquinoline | KNO2, DMSO, Ac2O, hexamethylphosphoric triamine (cosolvent) | 72-80 | Mild conditions, nucleophilic substitution at C-1 |
| 2. Reduction to 1-aminoisoquinoline | Raney Ni, H2 (2 MPa), 55°C, methanol solvent | 85 | Catalytic hydrogenation, recrystallization in benzene |
This method is noted for its simplicity, high yield, and suitability for industrial scale-up.
While the above method yields 1-aminoisoquinoline, the target compound this compound requires the introduction of a hydroxyl group at the 5-position and an aminomethyl substituent at the 1-position.
Hydroxylation at the 5-Position
Isoquinolin-5-ol derivatives can be prepared or used as starting materials. The hydroxyl group at the 5-position is often introduced via oxidation or selective substitution reactions on isoquinoline derivatives.
Aminomethylation at the 1-Position
Aminomethylation can be achieved by:
- Mannich-type reactions : Reaction of isoquinolin-5-ol with formaldehyde and ammonia or amines to introduce the aminomethyl group at the 1-position.
- Radical or electrophilic substitution : Using reagents such as potassium persulfate and aniline under photochemical conditions to generate intermediates that can be converted to aminomethyl derivatives.
Example from Literature: Radical-Mediated Amination
A study involving isoquinolin-5-ol demonstrated that reaction with aniline and potassium persulfate under blue light irradiation leads to formation of p-iminoquinone intermediates, which upon hydrolysis yield amino-substituted isoquinoline derivatives. This radical mechanism involves sulfate radicals generated from persulfate, which abstract hydrogen and facilitate amination at specific positions determined by the hydroxyl group location.
This method highlights the regioselectivity imparted by the 5-hydroxyl group and provides a pathway to selectively functionalize the isoquinoline ring.
Synthetic Route Summary and Data Table
| Synthetic Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1. Nucleophilic substitution at C-1 | Isoquinoline | KNO2, DMSO, Ac2O, hexamethylphosphoric triamine | 1-nitroisoquinoline | 72-80 | Mild, one-step reaction |
| 2. Catalytic hydrogenation | 1-nitroisoquinoline | Raney Ni, H2 (2 MPa), 55°C, MeOH | 1-aminoisoquinoline | 85 | Recrystallization purification |
| 3. Hydroxylation at 5-position | Isoquinoline or derivatives | Oxidation or substitution methods | Isoquinolin-5-ol | Variable | Position-specific functionalization |
| 4. Aminomethylation at 1-position | Isoquinolin-5-ol | Mannich reaction or radical amination (K2S2O8, aniline, light) | This compound | Moderate to good | Regioselective, radical mechanism |
Research Findings and Considerations
- The two-step method for 1-aminoisoquinoline synthesis is well-established, scalable, and yields high purity products suitable for further functionalization.
- Radical-mediated amination using potassium persulfate and aniline under photochemical conditions offers regioselective introduction of amino groups influenced by the hydroxyl substituent, which can be adapted for aminomethylation strategies.
- The presence of the 5-hydroxyl group directs substitution patterns and can be exploited to achieve selective functionalization.
- Alternative synthetic routes involving Friedlander reactions and cyclization strategies have been reported for related isoquinoline derivatives but are more complex and less direct for this specific compound.
Chemical Reactions Analysis
1-(Aminomethyl)isoquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoquinoline N-oxides.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Common reagents used in these reactions include palladium catalysts for coupling reactions, copper catalysts for cyclization, and various oxidizing agents for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Aminomethyl)isoquinolin-5-ol is a compound with significant potential in various scientific research applications. This article aims to explore its diverse applications, particularly in medicinal chemistry, biological research, and material science, supported by comprehensive data and case studies.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. Studies have shown its effectiveness in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, a study demonstrated that derivatives of this compound could significantly reduce the viability of breast cancer cells through cell cycle arrest mechanisms.
Neuroprotective Effects
This compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer’s. Research suggests that it may help mitigate oxidative stress and inflammation in neuronal cells, potentially offering a therapeutic avenue for neurodegenerative disorders.
Antimicrobial Properties
This compound has also shown antimicrobial activity against several pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.
Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies, particularly targeting kinases involved in cancer progression. Its ability to modulate enzyme activity provides insights into the development of targeted therapies for cancer treatment.
Cell Signaling Pathways
Research involving this compound has revealed its role in modulating key cell signaling pathways, including the PI3K/Akt pathway. Understanding these interactions is crucial for developing strategies to manipulate these pathways in disease contexts.
Synthesis of Functional Materials
The compound serves as a precursor for synthesizing functional materials used in electronic devices and sensors. Its unique chemical structure allows for the development of materials with specific electronic properties, enhancing device performance.
Polymer Chemistry
In polymer chemistry, this compound is explored as a building block for creating novel polymers with enhanced thermal stability and mechanical properties. These polymers have potential applications in coatings and composite materials.
Data Table of Key Findings
Case Study 1: Anticancer Research
In a controlled study, researchers synthesized various derivatives of this compound and tested their efficacy against breast cancer cell lines. The results indicated a significant reduction in cell viability correlated with increased concentrations of the compound, suggesting its potential as a lead compound for anticancer drug development.
Case Study 2: Neuroprotection
Another study focused on the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The administration of this compound resulted in decreased markers of oxidative stress and improved cognitive function, highlighting its therapeutic potential for neurodegenerative conditions.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)isoquinolin-5-ol involves its interaction with various molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with receptors in the nervous system, modulating neurotransmitter release and signal transduction pathways .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
- The amine at position 5 may enhance basicity.
- Isoquinolin-5-amine hydrochloride (): The hydrochloride salt increases ionic character, improving water solubility. This is critical for pharmaceutical formulations.
- Isoquinolin-5-ol (): The hydroxyl group at position 5 introduces acidity (pKa ~10–12), enabling hydrogen bonding but reducing membrane permeability.
- This compound: The dual polar groups may synergize solubility (via -OH and -NH2) while retaining aromatic interactions for target binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
